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Compound of Interest

[3-fluoro-4-(1H-imidazol-1-
Compound Name:

yl)phenyllmethanamine
CAS No.: 951907-14-5
Cat. No.: B1344334

Get Quote

Introduction & Scientific Context

CAS 951907-14-5, identified as (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine, is a critical
pharmacophore scaffold used in the synthesis of Phenylimidazole-based IDO1 inhibitors.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-
limiting step of tryptophan (Trp) degradation into kynurenine (Kyn).[1] In the tumor
microenvironment (TME), IDO1 overexpression depletes tryptophan and accumulates
kynurenine, leading to T-cell anergy and immune escape.[1] Consequently, IDO1 has become
a high-priority target for Immuno-PET imaging to stratify patients for checkpoint inhibitor
therapy (e.g., PD-1/PD-L1 blockade).[1]

CAS 951907-14-5 serves two primary roles in PET research:

o Precursor Scaffold: It provides the essential 4-phenylimidazole binding motif required for
high-affinity interaction with the IDO1 heme-iron center.[1]
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e Radiolabeling Substrate: The primary amine (-CH2NH2) function allows for versatile

conjugation with Fluorine-18 (via prosthetic groups like [18F]SFB) or Carbon-11 (via
[L1C]CHa3I) to generate IDO1-specific radiotracers.[1]

~hemical : i

Property

Specification

CAS Number

951907-14-5

Chemical Name

(3-Fluoro-4-(1H-imidazol-1-

yl)phenyl)methanamine

Molecular Formula Ci1oH10FN3
Molecular Weight 191.21 g/mol
Appearance Off-white to pale yellow solid

. Soluble in DMSO, Methanol; Sparingly soluble
Solubility )

in Water

Storage -20°C, Desiccated, Inert Atmosphere (Ar/Nz2)
pKa (Calc) ~8.5 (Amine), ~6.0 (Imidazole)

Handling Precaution: The primary amine is sensitive to oxidation and carbamate formation

(COz2 absorption).[1] Always handle under inert gas.[1]

Mechanism of Action: IDO1 Targeting
The efficacy of tracers derived from CAS 951907-14-5 relies on the Phenylimidazole binding

mode:

o Heme Coordination: The imidazole nitrogen coordinates directly with the Ferrous (Fe2*) or

Ferric (Fe3*) iron in the IDOL1 catalytic pocket.[1]

» Hydrophobic Interaction: The fluorophenyl ring occupies the hydrophobic "Pocket A" of the

enzyme, mimicking the indole ring of the substrate (Tryptophan).[1]
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o Fluorine Effect: The fluorine substitution at the 3-position enhances metabolic stability and
lipophilicity, improving blood-brain barrier (BBB) penetration for CNS lymphoma or
glioblastoma imaging.[1]

Pathway Visualization: IDO1 in Tumor Immunity
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Figure 1: Mechanism of IDO1-mediated immune suppression and PET tracer targeting.

Radiosynthesis Protocol

Since CAS 951907-14-5 contains a primary amine, it is typically labeled via Prosthetic Group
Conjugation (e.g., [18F]SFB) or Direct Alkylation.[1] The following protocol describes the
conjugation with N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), a standard method for
amine-containing scaffolds.

Materials Required
e Precursor: CAS 951907-14-5 (2.0 mg).[1]

o Radioisotope: [18F]Fluoride (produced via cyclotron).[1]
o Prosthetic Group: [18F]SFB (synthesized on-module).[1]
e Solvent: Anhydrous DMSO.[1]

» Base: Diisopropylethylamine (DIPEA).[1]

 Purification: Semi-preparative HPLC (C18 column).

Step-by-Step Workflow
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e [18F]SFB Synthesis:

o

Produce [18F]Fluoride via 180(p,n)18F reaction.[1]

[¢]

React with precursor (e.g., 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate) to
form [18F]ethyl-4-fluorobenzoate.[1]

[¢]

Hydrolyze to [18F]fluorobenzoic acid.[1]

o

Activate with TSTU to form [18F]SFB.[1]
e Conjugation (The Critical Step):
o Dissolve CAS 951907-14-5 (2 mg) in 300 pL anhydrous DMSO.[1]
o Add DIPEA (10 pL) to ensure the amine is deprotonated.[1]
o Add the purified, dried [18F]SFB residue to the reaction vial.
o Incubate: 60°C for 10 minutes.

o Mechanism: The amine attacks the activated ester of [L8F]SFB, forming a stable amide
bond.[1]

e Purification:

[¢]

Dilute reaction mixture with water (2 mL).

[¢]

Inject onto Semi-prep HPLC (e.g., Luna C18, 5um, 250x10mm).[1]

[e]

Mobile Phase: 40% Acetonitrile / 60% Water (0.1% TFA).[1]

o

Collect the product peak (typically elutes after the unreacted precursor).[1]
o Formulation:
o Trap product on C18 Sep-Pak cartridge.[1]

o Wash with water (10 mL).[1]
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o Elute with Ethanol (1 mL) and dilute with Saline (9 mL) for injection.[1]

Radiosynthesis Logic Diagram
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Figure 2: Radiosynthesis workflow utilizing CAS 951907-14-5.

Preclinical Application Protocols
Animal Models

¢ Syngeneic Mouse Models: B16-F10 (Melanoma) or CT26 (Colon Carcinoma) in
immunocompetent mice (to study TME interaction).

o Xenografts: HeLa or MCF-7 (human cell lines with induced IDO1 expression via IFN-y).[1]

Imaging Protocol (MicroPET/CT)

e Induction: Treat tumor-bearing mice with IFN-y (intratumoral or systemic) 24-48h prior to
imaging to upregulate IDO1 (validates specificity).[1]

« Injection: Administer 5-10 MBq of the [18F]-labeled tracer via tail vein.[1]
» Uptake Phase: Allow 60 minutes for biodistribution and clearance from non-target tissues.[1]
e Scan: Acquire static PET images (10-20 min) followed by CT for anatomical localization.[1]

e Quantification: Draw ROI over the tumor and muscle (reference).[1] Calculate %ID/g and
Tumor-to-Muscle Ratio (TMR).

Data Interpretation

o High Uptake: Indicates high IDO1 enzymatic activity, suggesting an "immune-cold" tumor
phenotype.[1]

e Blocking Study: Pre-inject a cold IDO1 inhibitor (e.g., Epacadostat, 10 mg/kg) 1 hour before
tracer. >50% reduction in tumor uptake confirms specificity.[1]

Quality Control (QC) Parameters

Before release for research use, the synthesized tracer must meet these criteria:
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Test Method Acceptance Criteria

Radiochemical Purity HPLC / Radio-TLC > 95%

Molar Activity HPLC (UV mass calibration) > 37 GBg/umol (> 1 Ci/umol)

Residual Solvent GC DMSO < 5000 ppm

pH pH Strip 45-75

\dentity HPLC Co-injection Retention time matches Cold
Standard
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(Note: While CAS 951907-14-5 is a specific chemical entity, its primary utility in PET is as a
precursor for the phenylimidazole class of IDO1 tracers.[1] Researchers should verify the
specific derivative required for their target binding affinity.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. Florbetapir F-18 | C20H25FN203 | CID 24822371 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. chem960.com [chem960.com]

o To cite this document: BenchChem. [Application Note: CAS 951907-14-5 in PET Imaging of
Immune Checkpoints]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1344334/docs#application-note-cas-951907-14-5-in-
pet-imaging-of-immune-checkpoints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Florbetapir-F-18
https://www.chem960.com/lang_it/cas_951907145/
https://www.benchchem.com/product/b1344334/docs#application-note-cas-951907-14-5-in-pet-imaging-of-immune-checkpoints
https://www.benchchem.com/product/b1344334/docs#application-note-cas-951907-14-5-in-pet-imaging-of-immune-checkpoints
https://www.benchchem.com/product/b1344334/docs#application-note-cas-951907-14-5-in-pet-imaging-of-immune-checkpoints
https://www.benchchem.com/product/b1344334/docs#application-note-cas-951907-14-5-in-pet-imaging-of-immune-checkpoints
https://www.benchchem.com/product/b1344334?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344334?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

